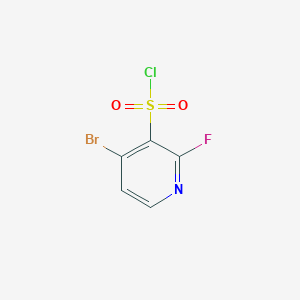

4-Bromo-2-fluoropyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGTXNLHGLCTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-Bromo-2-fluoropyridine, which is commercially available or can be synthesized from pyridine derivatives.

Sulfonylation: The 4-Bromo-2-fluoropyridine is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-Bromo-2-fluoropyridine are reacted with chlorosulfonic acid in industrial reactors.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Coupling Reactions: Reagents such as boronic acids or boronate esters are used in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example:

Nucleophilic Substitution: Reaction with aniline yields 4-Bromo-2-fluoropyridine-3-sulfonamide.

Coupling Reactions: Reaction with phenylboronic acid yields 4-Bromo-2-fluoropyridine-3-phenylsulfonyl chloride.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoropyridine-3-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its sulfonyl chloride group is highly reactive, allowing it to undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the preparation of sulfonamides and other derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has shown potential as an inhibitor of perforin, a protein involved in immune responses. Studies indicate that derivatives related to this compound can effectively inhibit perforin's lytic activity, making them candidates for treating autoimmune diseases and preventing transplant rejection .

Biological Modifications

The compound is also employed in the modification of biomolecules such as peptides and proteins. This application is vital for studying the structure-function relationships in biological systems.

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to react with various substrates makes it valuable for synthesizing diverse chemical products.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound reveals important insights into its biological effectiveness:

| Modification | Effect on Activity |

|---|---|

| Position of sulfonamide | Optimal activity at the 5-position |

| Substitution on pyridine | Loss of activity when nitrogen moves to the 4-position |

| Methylation of sulfonamide NH | Decreased activity indicates NH group's importance |

These findings suggest that specific structural modifications can significantly influence the compound's bioactivity .

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

- Immunosuppressive Properties : A study demonstrated that arylsulfonamide-based inhibitors could suppress immune responses effectively in vivo, showing potential for clinical applications in transplant medicine .

- Fluorinated Compounds : Research indicates that fluorinated derivatives often exhibit enhanced metabolic stability and bioavailability, which may enhance their therapeutic profiles .

- Antimicrobial Activity : Some derivatives have been found to possess promising antimicrobial properties, broadening their potential therapeutic applications beyond immunosuppression.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings :

Substituent Position Effects: The target compound’s sulfonyl chloride group at position 3 distinguishes it from analogs like 4-Bromo-2-chloro-3-fluoropyridine (CAS 407-20-5), which lacks this functional group but shares bromine and fluorine substituents. The sulfonyl chloride enhances electrophilicity, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters . Halogen Differences: Compared to 4-Bromo-2-chloro-3-fluoropyridine (similarity score 0.82 ), the target compound’s F at position 2 (vs.

Functional Group Impact :

- Sulfonyl Chloride vs. Bromomethyl : The compound 4-(Bromomethyl)-2-chloro-3-fluoropyridine (CAS 1227585-77-4) contains a bromomethyl group, which facilitates alkylation reactions, whereas the sulfonyl chloride group in the target compound is more reactive toward nucleophiles like amines .

Similarity Scores :

- Compounds with higher similarity scores (e.g., 0.82 for 4-Bromo-2-chloro-3-fluoropyridine) share closer halogen substitution patterns but lack the sulfonyl chloride group, underscoring the target compound’s unique reactivity profile .

Biological Activity

4-Bromo-2-fluoropyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group attached to a pyridine ring. The presence of bromine and fluorine atoms enhances its reactivity and bioactivity, making it a valuable scaffold in drug development.

The compound acts primarily as an inhibitor of specific proteins involved in immune responses. Notably, it has shown potential as an inhibitor of perforin, a protein critical for the lytic activity of natural killer (NK) cells. Inhibiting perforin can be beneficial in treating autoimmune diseases and preventing transplant rejection.

Key Findings:

- Inhibition of Perforin : Research indicates that substituted arylsulfonamides, including derivatives related to this compound, effectively inhibit perforin's lytic action. This inhibition was confirmed through various assays, demonstrating IC50 values in the low micromolar range (e.g., IC50 = 1.17 μM) for certain analogs .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be influenced by various structural modifications. Key observations from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Position of sulfonamide | Optimal activity observed with sulfonamide at the 5-position |

| Substitution on pyridine | Moving nitrogen to the 4-position resulted in a significant loss of activity |

| Methylation of sulfonamide NH | Led to a drop in activity, indicating the importance of the NH group for interaction with the target protein |

These findings suggest that fine-tuning the chemical structure can enhance or diminish the compound's biological effectiveness.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Immunosuppressive Properties : A series of arylsulfonamide-based inhibitors were tested for their ability to suppress immune responses in vivo. These compounds demonstrated significant efficacy in models of transplant rejection, supporting their potential clinical application .

- Fluorinated Compounds : The role of fluorine in drug design has been highlighted in various studies. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which may apply to derivatives of this compound .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, which could expand their therapeutic applications beyond immunosuppression .

Q & A

Q. What are the critical storage and handling conditions for 4-bromo-2-fluoropyridine-3-sulfonyl chloride to prevent decomposition?

- Methodological Answer: The compound is highly moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) in a tightly sealed container at 2–8°C. Avoid exposure to humidity, as decomposition can generate sulfonic acids or other byproducts . Purity (>98% by GC) should be verified before use, and handling should occur in a dry glovebox or under Schlenk line conditions.

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy: Confirm structure via H/C NMR, focusing on characteristic peaks (e.g., sulfonyl chloride group at ~140 ppm for C, pyridine protons at ~7–8 ppm) .

- Mass spectrometry (EI-MS): Look for molecular ion clusters matching the molecular weight (273.50 g/mol) and isotopic patterns for bromine/chlorine .

- GC/HPLC: Monitor purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the typical synthetic routes to prepare this compound?

- Methodological Answer: The compound is synthesized via chlorosulfonation of 4-bromo-2-fluoropyridine. Key steps include:

Reacting the pyridine derivative with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

Treating with thionyl chloride (SOCl) or PCl to convert the sulfonic acid to the sulfonyl chloride.

Purification involves distillation or recrystallization in non-polar solvents (e.g., hexane) under anhydrous conditions .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer: The sulfonyl chloride acts as an electrophilic center, facilitating nucleophilic attack by amines, alcohols, or thiols. For example:

- Amine coupling: React with primary/secondary amines in dry dichloromethane (DCM) at RT to form sulfonamides. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Competing pathways: Competing hydrolysis can occur if traces of water are present, necessitating rigorous drying of solvents and reagents. Kinetic studies (e.g., F NMR) can track reaction pathways .

Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses (e.g., drug candidates)?

- Methodological Answer:

- Directed metalation: Use the sulfonyl chloride as a directing group for bromine/fluorine substitution. For example, employ lithiation (LDA or n-BuLi) at low temperatures (-78°C) to functionalize the pyridine ring selectively.

- Protection/deprotection: Temporarily protect the sulfonyl chloride with trimethylsilyl groups during harsh reactions to prevent side reactions .

Q. How can researchers resolve contradictions in reported biological activity of derivatives?

- Methodological Answer: Discrepancies in bioactivity (e.g., anti-proliferative effects) may arise from impurities or stereochemical variations. Mitigation strategies include:

- Reproducibility checks: Validate synthetic protocols (e.g., via F NMR to confirm fluorination sites).

- Crystallography: Resolve stereochemistry of derivatives using X-ray crystallography.

- Dose-response assays: Compare EC values across multiple cell lines (e.g., HeLa vs. MCF-7) to isolate structure-activity relationships .

Q. What analytical methods detect and quantify degradation products during stability studies?

- Methodological Answer:

- LC-MS/MS: Identify hydrolyzed products (e.g., sulfonic acids) using high-resolution mass spectrometry.

- Karl Fischer titration: Quantify residual water in stored samples to correlate with degradation rates.

- Accelerated stability testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.